![molecular formula C19H23N3O3S B4415393 N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4415393.png)
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)nicotinamide
Übersicht
Beschreibung
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)nicotinamide, commonly known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective glucocorticoid receptor modulators (SGRMs) and has been shown to have anti-inflammatory and immunomodulatory properties.
Wirkmechanismus
Compound A selectively binds to the GR and induces a conformational change, leading to the recruitment of co-repressors and the inhibition of pro-inflammatory gene expression. It also promotes the recruitment of co-activators and the activation of anti-inflammatory gene expression. This results in the suppression of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
Compound A has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical models. It has been shown to reduce inflammation and tissue damage in models of inflammatory bowel disease, rheumatoid arthritis, and asthma. It has also been shown to improve insulin sensitivity and glucose metabolism in models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages for lab experiments. It has high potency and selectivity for the GR, making it an ideal tool for studying GR-mediated signaling pathways. It also has good pharmacokinetic properties, allowing for easy administration and dosing in animal models. However, its use in human studies is limited due to its potential toxicity and lack of clinical safety data.
Zukünftige Richtungen
There are several future directions for the research on Compound A. One area of interest is its potential therapeutic applications in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and asthma. Another area of interest is its potential use as a tool for studying GR-mediated signaling pathways and its interactions with other signaling pathways. Further research is needed to determine the safety and efficacy of Compound A in humans and to explore its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Compound A has been extensively studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and asthma. It has been shown to have anti-inflammatory and immunomodulatory properties by selectively binding to the glucocorticoid receptor (GR) and modulating its activity. This results in the suppression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Eigenschaften
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-22(17-7-3-2-4-8-17)26(24,25)18-11-9-16(10-12-18)21-19(23)15-6-5-13-20-14-15/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPXYPFRZPJZBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.